Iobitridol

Overview

Description

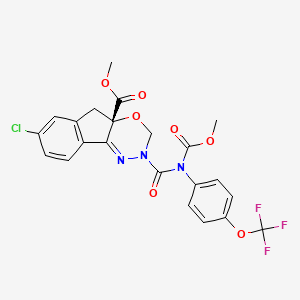

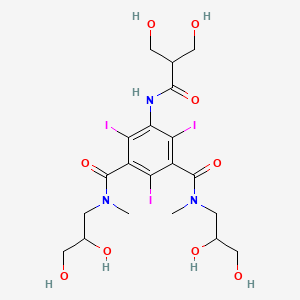

Iobitridol is a water-soluble, non-ionic, monomeric, low-osmolar, iodine-based contrast medium. It is primarily used as a radiocontrast agent in X-ray imaging, including computed tomography (CT) scans and angiography. The compound is known for its high solubility in water and minimal interaction with membrane proteins due to the stable masking of its lipophilic tri-iodinated benzene ring .

Mechanism of Action

Target of Action

Iobitridol is primarily used as an iodine-based radiocontrast agent in X-ray imaging . Its primary targets are the tissues that need to be visualized during radiographic imaging procedures. By enhancing the contrast between different tissues, it allows for clear visualization of essential details .

Mode of Action

This compound works by attenuating X-ray radiation in direct proportion to its concentration . It contains three iodine atoms, which are responsible for the radiopaque properties of the molecule . These iodine atoms are highly effective at attenuating X-ray radiation, allowing for the differentiation of finer detail in the X-ray images .

Biochemical Pathways

Instead, it functions by enhancing the contrast in X-ray images, allowing for better visualization of the structures being imaged .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is administered intravenously and is distributed in the circulatory system and the interstitium . The substance is only marginally bound to blood plasma proteins (about 2%) and membrane proteins . It has an elimination half-life of 1.8 hours . , which contributes to its high bioavailability.

Result of Action

The primary result of this compound’s action is the enhancement of contrast in X-ray images. This allows for clear visualization of the structures being imaged, aiding in the diagnosis of various medical conditions . It has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degree of contrast enhancement can be affected by the concentration of the agent, the type of tissue being imaged, and the specific imaging technique used . Furthermore, patient-specific factors, such as kidney function, can influence the clearance and thus the duration of action of this compound .

Biochemical Analysis

Biochemical Properties

Iobitridol’s potential for interaction with membrane proteins in the body has been minimized by stable masking of the molecule’s lipophilic tri-iodinated benzene ring . This property allows it to be used as a contrast agent without significantly interfering with the body’s biochemical reactions.

Cellular Effects

This compound is injected into blood vessels, joints, or body cavities such as the uterus, and filtered out by the kidneys . Its most common adverse effect is nausea . Severe allergic reactions are rare

Molecular Mechanism

It is known that this compound is an iodine-based contrast agent used with X-ray or CT imaging . The iodine atoms in the compound are highly effective at attenuating X-ray radiation, which makes it useful in imaging .

Transport and Distribution

This compound is rapidly distributed into the extracellular compartment in rats, rabbits, and dogs, with an apparent distribution volume of approximately 250 mL/kg . This compound does not cross the blood-brain barrier and only small quantities of radioactivity were seen in the heart, thymus, and muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of iobitridol involves several key steps:

Amination Reaction:

Deprotection Reaction: Following amination, the compound undergoes deprotection to remove protective groups.

Purification: The crude product is then purified through a series of steps, including neutralization, distillation, and recrystallization.

Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves:

Ventilation of Hydrogen Chloride Gas: This step is performed until the pH value of the solution reaches 1-3.

Cooling and Filtering: The solution is repeatedly cooled and filtered to obtain a crude product.

Neutralization and Distillation: The crude product is neutralized to a pH of 7, followed by distillation to remove water.

Recrystallization: The final purification step involves recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Iobitridol primarily undergoes substitution reactions due to the presence of iodine atoms on its benzene ring. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophilic reagents that replace the iodine atoms on the benzene ring.

Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atoms .

Scientific Research Applications

Iobitridol has a wide range of applications in scientific research:

Chemistry: It is used as a contrast agent in various chemical imaging techniques.

Biology: this compound is employed in biological studies to visualize and analyze biological structures and processes.

Medicine: The compound is extensively used in diagnostic imaging, including CT scans, angiography, and urography. .

Comparison with Similar Compounds

- Iohexol

- Iopromide

- Iopamidol

- Iomeprol

- Ioxaglate

- Iodixanol

Comparison: Iobitridol is similar to other iodine-based contrast agents in terms of its basic structure and function. it is unique in its stable masking of the lipophilic tri-iodinated benzene ring, which minimizes interactions with membrane proteins. This feature contributes to its high solubility, low osmolality, and excellent tolerability. In randomized controlled trials, the global image quality and diagnostic quality with this compound did not differ significantly from other low-osmolar contrast media .

Properties

IUPAC Name |

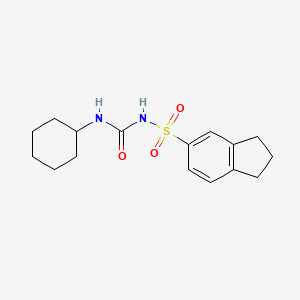

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBXIKWXNRACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869865 | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136949-58-1 | |

| Record name | Iobitridol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobitridol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobitridol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBITRIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iobitridol work as a contrast agent in diagnostic imaging?

A1: this compound, like other iodinated contrast agents, functions by temporarily increasing the density of the targeted tissue or fluid. [] This increased density allows for enhanced visualization of internal structures during imaging procedures like X-rays, computed tomography (CT) scans, and angiography. [] Essentially, this compound improves the contrast between different tissues, making it easier for healthcare professionals to interpret the images.

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C35H46I3N3O16, and its molecular weight is 1113.5 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have used various spectroscopic techniques to characterize this compound. Studies utilizing techniques like HPLC, 1H- and 13C-NMR spectroscopy have provided insights into its structural characteristics and behavior. [] For instance, these studies have shown that this compound's structure features two tertiary carbamoyl substituents with high rotation barriers, contributing to the stability of its hydrophilic sphere. []

Q4: How stable is this compound under various storage conditions?

A4: this compound demonstrates remarkable chemical stability. [] Further research is necessary to determine specific stability data under a wider range of conditions.

Q5: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A5: Research indicates that this compound primarily follows the extracellular fluid pathway. [, , ] Following intravenous administration, it is rapidly distributed throughout the vascular system and interstitial spaces without crossing the blood-brain barrier. [, ] this compound is mainly excreted unchanged by the kidneys. [, , ] In cases of renal impairment, biliary excretion plays a more significant role. []

Q6: Are there differences in this compound's PK/PD profile between males and females?

A6: A whole-body quantitative autoradiographic study in rats observed no significant sex-related differences in the biodistribution and elimination of this compound. []

Q7: Has this compound been investigated in animal models?

A7: Yes, numerous preclinical studies have utilized animal models, primarily rabbits and rats, to investigate this compound's pharmacokinetics, biodistribution, and potential toxicity. [, , , , , , , , , ] These studies provide valuable insights into its behavior and potential effects in living organisms.

Q8: What is the safety profile of this compound?

A9: Extensive preclinical and clinical studies have investigated the safety profile of this compound. [, , , ] While generally considered safe and well-tolerated, like all medications, this compound can cause side effects. The most common side effects are mild and include a warm feeling, metallic taste in the mouth, and headaches. [, ]

Q9: Are there specific risk factors that might increase the likelihood of experiencing adverse reactions to this compound?

A10: Clinical studies indicate that pre-existing conditions like cardiovascular diseases, allergies, asthma, and renal insufficiency can increase the risk of experiencing adverse reactions to this compound. [, ] Additionally, being female and younger than 60 years old was associated with a higher prevalence of adverse events. []

Q10: Are there ongoing research efforts to improve the targeted delivery of this compound?

A10: While the provided research primarily focuses on this compound's established applications, researchers are continuously exploring novel contrast agents and drug delivery systems for improved targeting and diagnostic accuracy.

Q11: How does this compound compare to other contrast agents, such as Iopamidol, Iohexol, or Iodixanol?

A12: Several studies in the provided research directly compare this compound with other contrast agents like Iopamidol, Iohexol, and Iodixanol. [, , , , , ] These comparisons focus on various aspects, including image quality, diagnostic efficacy, clinical safety, impact on renal function, and pharmacokinetic profiles. While each agent has its own characteristics, this compound generally demonstrates comparable or favorable outcomes in many instances.

Q12: What are some of the key tools and resources utilized in this compound research?

A13: Research on this compound utilizes a range of sophisticated tools and resources. Techniques like HPLC and NMR spectroscopy are crucial for structural characterization. [, ] Animal models, particularly rabbits and rats, are extensively employed to investigate its biodistribution, pharmacokinetics, and potential toxicity. [, , , , , , , , , ] Furthermore, advanced imaging modalities like CT and quantitative autoradiography are instrumental in studying its behavior and effects in vivo. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.